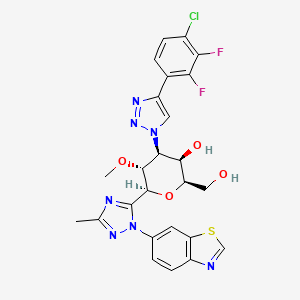
Galectin-3-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Galectin-3-IN-3 is a small molecule inhibitor specifically designed to target and inhibit the activity of galectin-3, a protein involved in various physiological and pathological processes. Galectin-3 is known for its role in cell-cell adhesion, cell-matrix interactions, immune response modulation, and apoptosis regulation. The inhibition of galectin-3 has been explored for therapeutic applications in diseases such as cancer, fibrosis, and inflammation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Galectin-3-IN-3 typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and specificity towards galectin-3. This step often involves selective halogenation, alkylation, or acylation reactions.
Purification: The final compound is purified using techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to ensure consistency and purity of the final product .
化学反应分析
Types of Reactions: Galectin-3-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
科学研究应用
Chemistry: Used as a tool compound to study the role of galectin-3 in biochemical pathways and to develop new synthetic methodologies for galectin inhibitors.
Biology: Employed in cell-based assays to investigate the biological functions of galectin-3, including its role in cell adhesion, migration, and apoptosis.
Medicine: Explored as a therapeutic agent for treating diseases such as cancer, fibrosis, and chronic inflammation. Clinical trials are ongoing to evaluate its efficacy and safety in humans.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting galectin-3-related pathologies .
作用机制
Galectin-3-IN-3 exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby preventing its interaction with glycosylated ligands on cell surfaces. This inhibition disrupts galectin-3-mediated signaling pathways, leading to reduced cell adhesion, migration, and proliferation. The molecular targets and pathways involved include:
Inhibition of cell-cell and cell-matrix interactions: By blocking galectin-3, this compound prevents the formation of cell aggregates and the attachment of cells to the extracellular matrix.
Modulation of immune response: this compound can alter the activity of immune cells, reducing inflammation and promoting immune tolerance.
Induction of apoptosis: In cancer cells, this compound can trigger programmed cell death by disrupting galectin-3’s anti-apoptotic functions
相似化合物的比较
Galectin-3-IN-3 is part of a broader class of galectin inhibitors, each with unique structural features and biological activities. Similar compounds include:
Galectin-3-IN-1: Another potent inhibitor with a different core structure, offering alternative binding interactions with galectin-3.
Galectin-3-IN-2: Known for its higher selectivity towards galectin-3 compared to other galectins, making it a valuable tool for studying galectin-3-specific functions.
Galectin-3-IN-5: A recently developed inhibitor with improved pharmacokinetic properties, enhancing its potential for clinical use .
属性
分子式 |
C25H22ClF2N7O4S |
|---|---|
分子量 |
590.0 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R,6S)-6-[2-(1,3-benzothiazol-6-yl)-5-methyl-1,2,4-triazol-3-yl]-4-[4-(4-chloro-2,3-difluorophenyl)triazol-1-yl]-2-(hydroxymethyl)-5-methoxyoxan-3-ol |
InChI |
InChI=1S/C25H22ClF2N7O4S/c1-11-30-25(35(32-11)12-3-6-15-18(7-12)40-10-29-15)24-23(38-2)21(22(37)17(9-36)39-24)34-8-16(31-33-34)13-4-5-14(26)20(28)19(13)27/h3-8,10,17,21-24,36-37H,9H2,1-2H3/t17-,21+,22+,23-,24-/m1/s1 |
InChI 键 |
UWRDJBIKYULHHZ-JQSHXNIYSA-N |
手性 SMILES |
CC1=NN(C(=N1)[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)N3C=C(N=N3)C4=C(C(=C(C=C4)Cl)F)F)OC)C5=CC6=C(C=C5)N=CS6 |
规范 SMILES |
CC1=NN(C(=N1)C2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=C(C(=C(C=C4)Cl)F)F)OC)C5=CC6=C(C=C5)N=CS6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dioxopyrrolo-[3,2-d]pyrimidine](/img/structure/B12361948.png)
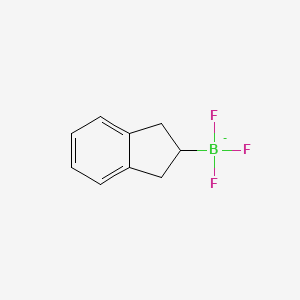
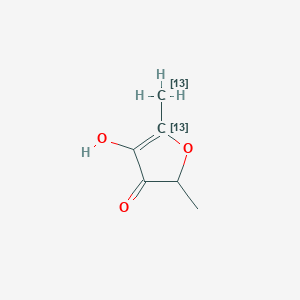
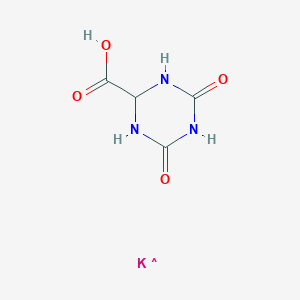
![Methyl[2-(propan-2-yloxy)ethyl]amine](/img/structure/B12361968.png)
![1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro-](/img/structure/B12361970.png)

![(2S,4R)-1-[(2S)-2-(8-bromooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12361990.png)

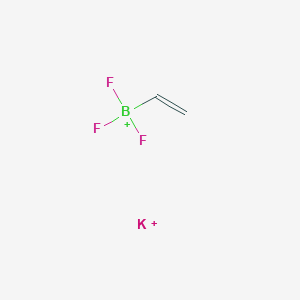
![disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12362012.png)
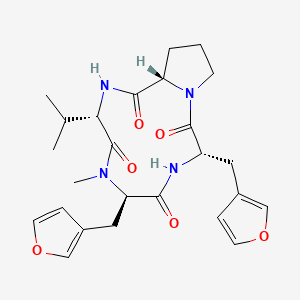

![nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B12362028.png)
